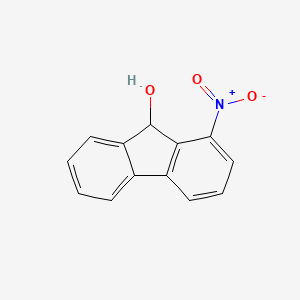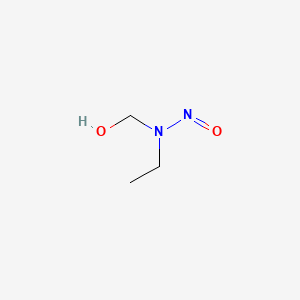
Methanol, (ethylnitrosoamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, (ethylnitrosoamino)-, also known as N-ethyl-N-nitrosomethanolamine, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects on human health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (ethylnitrosoamino)-, typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylmethanolamine with nitrous acid under acidic conditions. The reaction can be represented as follows:
N-ethylmethanolamine+HNO2→Methanol, (ethylnitrosoamino)-+H2O
Industrial Production Methods
Industrial production of nitrosamines, including methanol, (ethylnitrosoamino)-, is generally avoided due to their toxic and carcinogenic nature. they can be produced in controlled laboratory settings for research purposes. The production involves careful handling of reagents and strict adherence to safety protocols to prevent exposure and contamination.
化学反応の分析
Types of Reactions
Methanol, (ethylnitrosoamino)-, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
科学的研究の応用
Methanol, (ethylnitrosoamino)-, is primarily used in scientific research to study the mechanisms of nitrosamine formation and their effects on biological systems. Some key applications include:
Chemistry: Understanding the reactivity and stability of nitrosamines.
Biology: Investigating the mutagenic and carcinogenic effects of nitrosamines on cellular systems.
Medicine: Studying the potential health risks associated with nitrosamine exposure and developing methods for detection and mitigation.
Industry: Researching the formation of nitrosamines in industrial processes and developing strategies to minimize their presence in consumer products.
作用機序
The mechanism by which methanol, (ethylnitrosoamino)-, exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair mechanisms and cellular responses to DNA damage.
類似化合物との比較
Methanol, (ethylnitrosoamino)-, can be compared with other nitrosamines such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in various environmental and industrial settings.
N-nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of methyl groups, also highly carcinogenic.
N-nitrosomorpholine (NMOR): Contains a morpholine ring and is studied for its mutagenic properties.
The uniqueness of methanol, (ethylnitrosoamino)-, lies in its specific structure and the resulting reactivity and biological effects. Its study helps in understanding the broader class of nitrosamines and their impact on health and the environment.
特性
CAS番号 |
86860-62-0 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
N-ethyl-N-(hydroxymethyl)nitrous amide |
InChI |
InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3 |
InChIキー |
MEHJJKQPRAUJAC-UHFFFAOYSA-N |
正規SMILES |
CCN(CO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
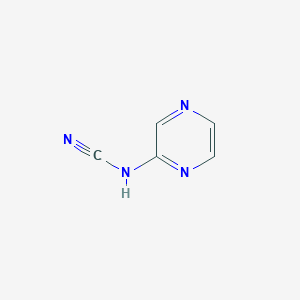
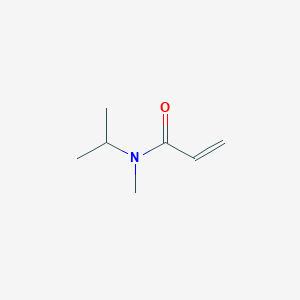
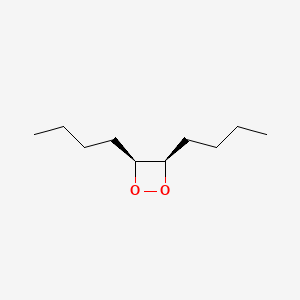

![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)




